![molecular formula C23H19N3O B11709194 N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(1,3-ジフェニル-1H-ピラゾール-4-イル)メチリデン]-4-メトキシアニリンは、シッフ塩基類に属する化合物です。シッフ塩基類は、アリル基またはアルキル基に結合した窒素原子を持つ炭素-窒素二重結合の存在を特徴としています。
準備方法
N-[(E)-(1,3-ジフェニル-1H-ピラゾール-4-イル)メチリデン]-4-メトキシアニリンの合成は、通常、1,3-ジフェニル-1H-ピラゾール-4-カルバルデヒドと4-メトキシアニリンの縮合反応によって行われます。この反応は通常、エタノールまたはメタノールなどの有機溶媒中で、還流条件下で行われます。 反応混合物を冷却し、得られた生成物を再結晶またはカラムクロマトグラフィーによって精製します .
化学反応の分析
N-[(E)-(1,3-ジフェニル-1H-ピラゾール-4-イル)メチリデン]-4-メトキシアニリンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化して、対応する酸化物を形成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、対応するアミンを得ることができます。
置換: この化合物は、求核置換反応を起こすことができ、メトキシ基はハロゲン化物やチオールなどの他の求核剤に置き換えることができます。
これらの反応で使用される一般的な試薬には、過酸化水素、過マンガン酸カリウム、水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびさまざまな求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
化学: この化合物は、配位化学において、潜在的な触媒特性を持つ金属錯体を形成するための配位子として使用されています。
生物学: この化合物は、有望な抗菌および抗がん活性を示しており、薬物開発の候補となっています。
医学: この化合物の特定の酵素を阻害する能力と癌細胞に対する細胞毒性効果は、治療的用途について調査されています。
科学的研究の応用
Chemistry
In chemistry, (E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity that could be harnessed for therapeutic purposes. For example, it could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, (E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
N-[(E)-(1,3-ジフェニル-1H-ピラゾール-4-イル)メチリデン]-4-メトキシアニリンの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、その抗菌活性は、細菌細胞膜を破壊し、必須酵素を阻害する能力によるものです。 癌細胞では、この化合物は、カスパーゼ経路を活性化し、シグナル伝達経路の調節を通じて細胞増殖を阻害することにより、アポトーシスを誘導します .
類似化合物の比較
N-[(E)-(1,3-ジフェニル-1H-ピラゾール-4-イル)メチリデン]-4-メトキシアニリンは、他のシッフ塩基およびピラゾール誘導体と比較することができます。
シッフ塩基: 類似の化合物には、N-[(E)-(1,3-ジフェニル-1H-ピラゾール-4-イル)メチリデン]アニリンおよびN-[(E)-(1,3-ジフェニル-1H-ピラゾール-4-イル)メチリデン]-4-クロロアニリンが含まれます。これらの化合物は、類似の構造的特徴を共有していますが、置換基が異なり、反応性と用途に影響を与える可能性があります。
ピラゾール誘導体: 1,3-ジフェニル-1H-ピラゾール-4-カルバルデヒドおよび1,3-ジフェニル-1H-ピラゾール-4-カルボン酸などの化合物は、構造的に関連しており、類似の化学的性質を示します。
N-[(E)-(1,3-ジフェニル-1H-ピラゾール-4-イル)メチリデン]-4-メトキシアニリンは、ピラゾール環とメトキシアニリン部分のユニークな組み合わせにより、独特の化学的および生物学的特性を備えています。
類似化合物との比較
Similar Compounds
- (E)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenylmethanimine
- (E)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(4-chlorophenyl)methanimine
Uniqueness
(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds without the methoxy group.
特性
分子式 |
C23H19N3O |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
1-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C23H19N3O/c1-27-22-14-12-20(13-15-22)24-16-19-17-26(21-10-6-3-7-11-21)25-23(19)18-8-4-2-5-9-18/h2-17H,1H3 |
InChIキー |
WFRLBCZRESHEIY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


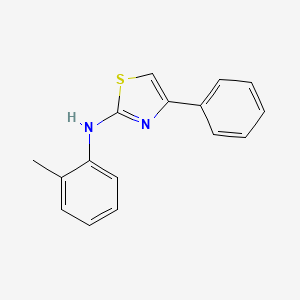
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)
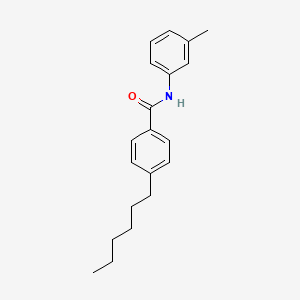
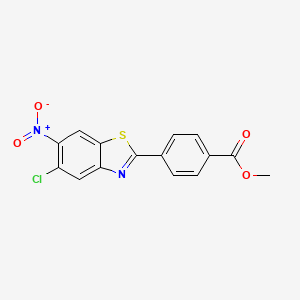
![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)


![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)
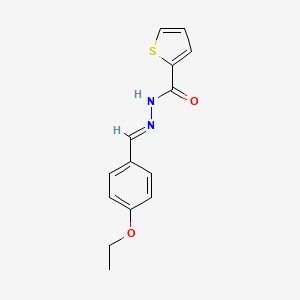

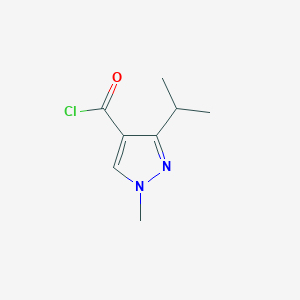
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
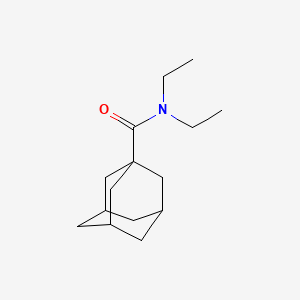
![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
